molecular formula C10H16O5 B14329696 Dimethyl (3-oxopentyl)propanedioate CAS No. 111209-93-9

Dimethyl (3-oxopentyl)propanedioate

Cat. No.: B14329696
CAS No.: 111209-93-9
M. Wt: 216.23 g/mol
InChI Key: PCSSXCKVTXVHIU-UHFFFAOYSA-N
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Description

Dimethyl (3-oxopentyl)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid and is characterized by the presence of two ester groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxopentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxopentyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl (3-oxopentyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-oxopentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to produce a wide range of organic compounds .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Similar structure but lacks the ketone group.

    Diethyl malonate: Similar structure with ethyl ester groups instead of methyl.

    Ethyl acetoacetate: Contains a ketone group but has different ester groups.

Uniqueness

Dimethyl (3-oxopentyl)propanedioate is unique due to the presence of both ester and ketone groups, which provide it with distinct reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to similar compounds .

Properties

CAS No.

111209-93-9

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

dimethyl 2-(3-oxopentyl)propanedioate

InChI

InChI=1S/C10H16O5/c1-4-7(11)5-6-8(9(12)14-2)10(13)15-3/h8H,4-6H2,1-3H3

InChI Key

PCSSXCKVTXVHIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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